molecular formula C11H21NO B13472612 N-methyl-3-oxaspiro[5.5]undecan-9-amine

N-methyl-3-oxaspiro[5.5]undecan-9-amine

Cat. No.: B13472612
M. Wt: 183.29 g/mol
InChI Key: PKXYGHKQZFYNIQ-UHFFFAOYSA-N
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Description

N-methyl-3-oxaspiro[55]undecan-9-amine is a chemical compound with a unique spiro structure, which includes a nitrogen atom and an oxygen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxaspiro[5.5]undecan-9-amine typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methylating agent under controlled conditions to introduce the N-methyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-oxaspiro[5.5]undecan-9-one, while substitution reactions can produce various N-alkylated derivatives .

Mechanism of Action

The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific spiro structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-methyl-3-oxaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C11H21NO/c1-12-10-2-4-11(5-3-10)6-8-13-9-7-11/h10,12H,2-9H2,1H3

InChI Key

PKXYGHKQZFYNIQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)CCOCC2

Origin of Product

United States

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